molecular formula C18H15F2N3O3S B2858767 3-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 921832-11-3

3-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No. B2858767
CAS RN: 921832-11-3
M. Wt: 391.39
InChI Key: UIYKMSUWCKDLLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H15F2N3O3S and its molecular weight is 391.39. The purity is usually 95%.
BenchChem offers high-quality 3-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Sarvaiya, Gulati, and Patel (2019) delves into the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, highlighting their antimicrobial activity against various bacteria and fungi. This research underscores the potential of sulfonamide derivatives in combating microbial infections, providing a foundation for further exploration in antibiotic development Sarvaiya, Gulati, & Patel, 2019.

Cytotoxicity and Tumor Specificity

Gul et al. (2016) synthesized a series of benzenesulfonamides and evaluated their cytotoxicity, tumor specificity, and inhibition of carbonic anhydrase. The study identifies derivatives with significant cytotoxic activities, suggesting their potential in anti-tumor therapy and as carbonic anhydrase inhibitors Gul et al., 2016.

COX-2 Inhibition for Pain and Arthritis

Hashimoto et al. (2002) investigated a series of benzenesulfonamide derivatives for their selective inhibition of cyclooxygenase-2 (COX-2), a key target in the treatment of pain and arthritis. Their work led to the identification of a potent, highly selective, and orally active COX-2 inhibitor, demonstrating the therapeutic potential of such compounds in managing rheumatoid arthritis, osteoarthritis, and acute pain Hashimoto et al., 2002.

properties

IUPAC Name

3-fluoro-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O3S/c19-14-6-4-13(5-7-14)17-8-9-18(24)23(22-17)11-10-21-27(25,26)16-3-1-2-15(20)12-16/h1-9,12,21H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYKMSUWCKDLLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

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